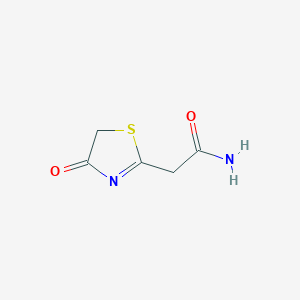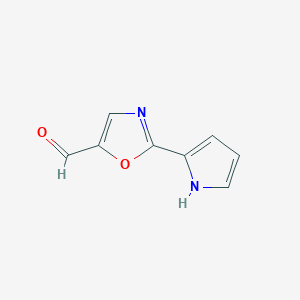![molecular formula C21H18N4O6S B12448781 3-methyl-N-[4-({2-[(2-nitrophenyl)sulfonyl]hydrazinyl}carbonyl)phenyl]benzamide](/img/structure/B12448781.png)
3-methyl-N-[4-({2-[(2-nitrophenyl)sulfonyl]hydrazinyl}carbonyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-METHYL-N-{4-[N’-(2-NITROBENZENESULFONYL)HYDRAZINECARBONYL]PHENYL}BENZAMIDE is an organic compound with the molecular formula C21H18N4O6S. This compound is characterized by its complex structure, which includes a benzamide core substituted with a methyl group and a nitrobenzenesulfonyl hydrazinecarbonyl moiety. It is a derivative of benzamide, a class of compounds known for their diverse applications in pharmaceuticals and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-N-{4-[N’-(2-NITROBENZENESULFONYL)HYDRAZINECARBONYL]PHENYL}BENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Sulfonation: The addition of a sulfonyl group to the nitrobenzene derivative.
Hydrazine Formation: The reaction of the sulfonyl derivative with hydrazine to form the hydrazinecarbonyl moiety.
Coupling Reaction: The final step involves coupling the hydrazinecarbonyl derivative with a methyl-substituted benzamide under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-METHYL-N-{4-[N’-(2-NITROBENZENESULFONYL)HYDRAZINECARBONYL]PHENYL}BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group.
Substitution: The benzamide core can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups to the benzamide core.
Aplicaciones Científicas De Investigación
3-METHYL-N-{4-[N’-(2-NITROBENZENESULFONYL)HYDRAZINECARBONYL]PHENYL}BENZAMIDE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-METHYL-N-{4-[N’-(2-NITROBENZENESULFONYL)HYDRAZINECARBONYL]PHENYL}BENZAMIDE involves its interaction with molecular targets such as enzymes and receptors. The nitrobenzenesulfonyl hydrazinecarbonyl moiety is believed to play a crucial role in its biological activity by forming hydrogen bonds and other interactions with target molecules, thereby modulating their function.
Comparación Con Compuestos Similares
Similar Compounds
N-phenylbenzamide: A simpler analog with a phenyl group instead of the nitrobenzenesulfonyl hydrazinecarbonyl moiety.
Imatinib: A benzamide derivative used as a tyrosine kinase inhibitor in cancer therapy.
Bromopride: A benzamide derivative used as an antiemetic and prokinetic agent.
Uniqueness
3-METHYL-N-{4-[N’-(2-NITROBENZENESULFONYL)HYDRAZINECARBONYL]PHENYL}BENZAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C21H18N4O6S |
|---|---|
Peso molecular |
454.5 g/mol |
Nombre IUPAC |
3-methyl-N-[4-[[(2-nitrophenyl)sulfonylamino]carbamoyl]phenyl]benzamide |
InChI |
InChI=1S/C21H18N4O6S/c1-14-5-4-6-16(13-14)20(26)22-17-11-9-15(10-12-17)21(27)23-24-32(30,31)19-8-3-2-7-18(19)25(28)29/h2-13,24H,1H3,(H,22,26)(H,23,27) |
Clave InChI |
ZTIGRMGRXZHXMW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)C(=O)NNS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{2-[(3-chloro-6-methoxy-1-benzothiophen-2-yl)carbonyl]hydrazinyl}-N-(4-ethoxyphenyl)-4-oxobutanamide](/img/structure/B12448700.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(5-chloro-2-phenoxyphenyl)amino]propylidene}-5-{[(4-methylphenyl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12448703.png)
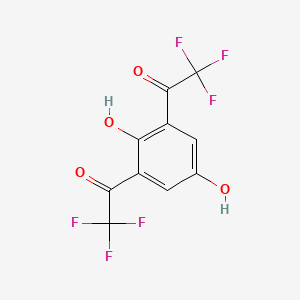
![3-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-1,2,4-triazole-5-carboxylic acid](/img/structure/B12448710.png)
![2,2,2-trichloro-N-[(4-chlorophenyl)methyl]acetamide](/img/structure/B12448723.png)
![5-(4-Butoxyphenyl)-3-[4-(heptyloxy)phenyl]-1,2,4-oxadiazole](/img/structure/B12448734.png)
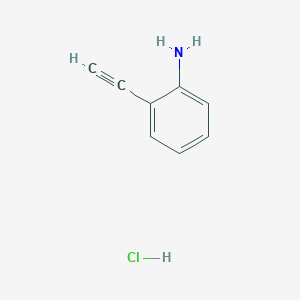
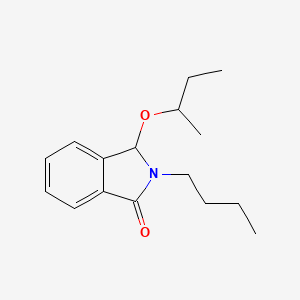
![N,N'-bis{4-[(3,5-dimethylphenyl)sulfamoyl]phenyl}butanediamide](/img/structure/B12448769.png)
![N'-[(3E)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B12448773.png)
![N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}-2-methylbenzamide](/img/structure/B12448775.png)
![N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]-3-(propan-2-yloxy)benzamide](/img/structure/B12448779.png)
